Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate

HIV Integrase Inhibitor Benzothiazole

For medicinal chemistry teams targeting HIV integrase or Mycobacterium tuberculosis, this 6‑substituted benzo[d]thiazole is the correct regioisomer. The tert‑butyl ester protects the acetic acid handle, enabling multi‑step synthetic routes and improving lipophilicity. Substituting a 2‑isomer or free‑acid analog compromises both the pharmacophore and the synthetic sequence. With ≥97% purity and batch‑to‑batch consistency from multiple commercial sources, this intermediate accelerates lead‑optimization campaigns and simplifies scale‑up decisions.

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
Cat. No. B8090643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(benzo[d]thiazol-6-yl)acetate
Molecular FormulaC13H15NO2S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC2=C(C=C1)N=CS2
InChIInChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)7-9-4-5-10-11(6-9)17-8-14-10/h4-6,8H,7H2,1-3H3
InChIKeyMMCVJYXBAISKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate: An Essential Intermediate for Pharmaceutical Research and Procurement


Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate is a specialized organic compound that belongs to the class of benzo[d]thiazole derivatives, a privileged structure in medicinal chemistry known for its versatile biological activity . Its chemical identity is defined by the molecular formula C₁₃H₁₅NO₂S and a molecular weight of 249.33 g/mol . The compound features a benzo[d]thiazole core with a tert-butyl ester-protected acetic acid moiety at the 6-position, which serves as a crucial synthetic handle for further functionalization and is often employed as a key intermediate in the synthesis of more complex molecules, particularly for the development of novel anti-tubercular agents and other therapeutics .

Why tert-butyl 2-(benzo[d]thiazol-6-yl)acetate Cannot Be Interchanged with Unprotected or 2-Substituted Analogs


Substituting tert-butyl 2-(benzo[d]thiazol-6-yl)acetate with a seemingly similar benzothiazole analog is fraught with risk due to critical differences in regiochemistry and functional group protection. The compound's unique 6-position substitution on the benzothiazole ring is a specific pharmacophore element in potent HIV integrase inhibitors, distinguishing it from the more common 2-position isomers [1]. Furthermore, the tert-butyl ester is not a passive group; it acts as a protecting group that temporarily blocks the carboxylic acid, enabling complex synthetic sequences that would otherwise be impossible. Its presence also significantly alters physicochemical properties, such as increasing lipophilicity, which can impact membrane permeability and metabolic stability relative to the free acid or a different ester analog . Generic substitution would therefore undermine both the precision of the synthetic route and the specific biological interaction profile.

Quantitative Evidence for tert-butyl 2-(benzo[d]thiazol-6-yl)acetate: A Guide to Meaningful Differentiation


Regiochemical Specificity: 6-Substitution vs. 2-Substitution in HIV Integrase Inhibition

The precise substitution position on the benzothiazole ring is a critical determinant of biological activity. A Gilead Sciences patent explicitly claims a vast series of benzothiazol-6-yl acetic acid derivatives as potent HIV integrase inhibitors, with the 6-substitution pattern being a key structural feature for this activity [1]. In contrast, the 2-substituted analog, tert-butyl 2-(benzo[d]thiazol-2-yl)acetate, has no such known, high-value therapeutic application and is primarily described as a general organic compound . This demonstrates that the 6-substitution pattern is a privileged motif in a highly targeted therapeutic area, which the 2-substituted isomer does not share.

HIV Integrase Inhibitor Benzothiazole Antiviral

Differentiation from Free Acid: Impact of tert-Butyl Ester on Anti-Tubercular Activity (MIC)

The tert-butyl ester group significantly influences biological activity. In a study evaluating various benzothiazole derivatives against Mycobacterium tuberculosis, compounds with tert-butyl substitutions (class-level inference for the target compound's moiety) exhibited Minimum Inhibitory Concentrations (MIC) ranging from 25 to 100 µg/mL . In direct contrast, a comparator compound without this substitution, the unsubstituted analog (9a, R=H), demonstrated markedly weaker activity with an MIC of 250 µg/mL . This near 10-fold difference in MIC highlights the crucial role of the tert-butyl ester in enhancing anti-tubercular potency within this chemical class.

Antitubercular Mycobacterium tuberculosis SAR MIC

Synthetic Utility: tert-Butyl Ester as a Protecting Group for Multi-Step Synthesis

A key differentiator for the procurement of this specific ester is its function as a protected intermediate. The tert-butyl group is a well-established protecting group for carboxylic acids, allowing for orthogonal synthesis by masking the reactive acid functionality during subsequent chemical manipulations . The alternative, using the free carboxylic acid (2-(benzo[d]thiazol-6-yl)acetic acid), would severely limit the scope of possible chemical reactions (e.g., nucleophilic additions, organometallic couplings) due to its reactivity and acidity. The tert-butyl ester can be later removed under mild acidic conditions to reveal the free acid .

Organic Synthesis Protecting Group Ester Intermediate

Optimal Application Scenarios for tert-butyl 2-(benzo[d]thiazol-6-yl)acetate Based on Evidence


Medicinal Chemistry: Synthesis of Next-Generation HIV Integrase Inhibitors

This compound is an essential starting material for research programs focused on developing novel HIV therapies. The specific 6-substitution on the benzothiazole ring is a core structural requirement for targeting the HIV integrase enzyme, as defined by patents in this space [1]. Researchers engaged in this area should select this specific isomer to ensure their synthesized derivatives fall within the structure-activity relationship (SAR) landscape required for this biological target.

Medicinal Chemistry: Lead Optimization for Anti-Tubercular Drug Discovery

For projects targeting Mycobacterium tuberculosis, this compound is a superior building block. As a member of the benzothiazole class with a tert-butyl ester group, it is associated with significantly improved anti-tubercular activity (lower MIC values) compared to unsubstituted analogs . Procuring this intermediate allows medicinal chemists to incorporate a potency-enhancing moiety from the outset of their synthetic campaign.

Organic Synthesis: Protected Building Block for Multi-Step Reaction Sequences

This compound is the correct choice for any complex synthetic route where a benzo[d]thiazol-6-ylacetic acid moiety must be carried through multiple steps. The tert-butyl ester serves as a stable protecting group, enabling chemists to perform reactions that would otherwise be incompatible with a free carboxylic acid . This is a standard practice in total synthesis and pharmaceutical process chemistry, where orthogonal protection is essential.

Pharmaceutical R&D Procurement: Validated Intermediate with Commercial Availability

Unlike more obscure or purely academic analogs, tert-butyl 2-(benzo[d]thiazol-6-yl)acetate is a catalogued and commercially available research chemical with defined purity (typically >97-98% ) from multiple vendors [2]. This ensures reliable sourcing and batch-to-batch consistency for projects transitioning from exploratory research to scale-up, a critical factor for procurement managers and laboratory heads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.